8-Bromo-2,4-dichloro-6-methylquinazoline
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Overview
Description
8-Bromo-2,4-dichloro-6-methylquinazoline is a synthetic organic compound with the molecular formula C9H5BrCl2N2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,4-dichloro-6-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective halogenation at the desired positions on the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,4-dichloro-6-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the halogenated quinazoline to less substituted derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
8-Bromo-2,4-dichloro-6-methylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloro-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 6-Methylquinazoline
- 2,4-Dichloroquinazoline
Uniqueness
8-Bromo-2,4-dichloro-6-methylquinazoline is unique due to its specific halogenation pattern and methyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H5BrCl2N2 |
---|---|
Molecular Weight |
291.96 g/mol |
IUPAC Name |
8-bromo-2,4-dichloro-6-methylquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2/c1-4-2-5-7(6(10)3-4)13-9(12)14-8(5)11/h2-3H,1H3 |
InChI Key |
BGLMHRXUQYIFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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